molecular formula C11H14N4OS B14910563 N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

Cat. No.: B14910563
M. Wt: 250.32 g/mol
InChI Key: PPIBYPNEDNYTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating in solvents like xylene or toluene and the use of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is unique due to its specific substitution pattern and its ability to inhibit a broad range of kinases. This makes it a valuable compound for the development of new therapeutic agents, particularly in the field of oncology .

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

InChI

InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15)

InChI Key

PPIBYPNEDNYTPY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1

Origin of Product

United States

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